ORM-10103

概述

描述

ORM-10103 是一种新型且特异的钠钙交换器 (NCX) 抑制剂。 该化合物在减少心肌细胞早期和延迟后除极方面显示出巨大潜力,使其成为预防心律失常事件的有希望的候选药物 .

准备方法

合成路线和反应条件

ORM-10103 是通过一系列涉及特定试剂和条件的化学反应合成的。 详细的合成路线是专有的,但它涉及使用有机溶剂和催化剂来实现所需的化学结构 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件以确保高产率和纯度。 该化合物通常在受控环境中生产,以保持一致性和质量 .

化学反应分析

反应类型

ORM-10103 主要由于其化学结构而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括有机溶剂,如二甲基亚砜 (DMSO) 和促进取代反应的催化剂。 条件通常涉及受控温度和 pH 值,以确保所需的反应结果 .

形成的主要产物

涉及 this compound 的反应形成的主要产物取决于所用试剂和条件的具体情况。 主要重点是保持钠钙交换器抑制特性的完整性 .

科学研究应用

Introduction to ORM-10103

This compound is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX), a critical player in cardiac physiology. This compound has garnered attention due to its potential applications in treating various cardiovascular conditions, particularly those associated with calcium overload and arrhythmias. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Key Features of this compound

| Feature | Description |

|---|---|

| Target | Sodium-Calcium Exchanger (NCX) |

| Selectivity | High selectivity for NCX isoforms |

| Concentration Range | Effective at submicromolar concentrations |

| Primary Applications | Cardiovascular diseases, arrhythmias, ischemic heart conditions |

Cardiovascular Protection

This compound has been shown to reduce the incidence of premature ventricular beats (PVBs) in experimental models. In studies involving isolated rabbit hearts, treatment with this compound significantly decreased the size of myocardial infarctions following ischemic episodes . This suggests that this compound could be instrumental in protecting cardiac tissue during ischemic events.

Arrhythmia Management

Research indicates that this compound effectively diminishes early and delayed afterdepolarizations in cardiac tissues. These afterdepolarizations are often precursors to arrhythmias; thus, their reduction can lead to improved cardiac stability . In canine heart models, this compound did not significantly affect L-type calcium currents, indicating its specificity towards NCX without disrupting other crucial ionic currents .

Electrophysiological Studies

This compound has been utilized in electrophysiological experiments to assess its impact on ion currents. Studies have demonstrated that it significantly reduces both inward and outward NCX currents without affecting the fast inward Na+ current or major K+ currents at concentrations up to 10 μM . This characteristic makes this compound a valuable tool for researchers studying cardiac electrophysiology.

Case Study 1: Ischemic Heart Protection

In a controlled study involving isolated rabbit hearts subjected to regional ischemia, this compound was administered prior to reperfusion. Results indicated a marked reduction in infarct size compared to untreated controls, highlighting its protective effects against ischemic damage .

Case Study 2: Effects on Arrhythmias

Another study focused on the effects of this compound on induced arrhythmias in canine models. The administration of this compound resulted in a significant decrease in the frequency of arrhythmic events, suggesting its potential as a therapeutic agent for managing cardiac rhythm disturbances .

作用机制

ORM-10103 通过选择性抑制钠钙交换器发挥作用。 这种抑制降低了内向和外向 NCX 电流,从而防止心肌细胞的早期和延迟后除极。 分子靶标包括 NCX 蛋白,所涉及的途径与心肌细胞中钙离子稳态和兴奋-收缩耦合有关 .

相似化合物的比较

类似化合物

SEA0400: 另一种 NCX 抑制剂,具有类似的特性,但与 ORM-10103 相比选择性较低.

KB-R7943: 一种较旧的 NCX 抑制剂,对其他离子通道具有更广泛的影响.

This compound 的独特性

This compound 由于其对钠钙交换器的高选择性和对其他离子通道(如 L 型钙通道)的影响最小而脱颖而出。 这使其成为治疗用途的更具针对性和潜在更安全的选择 .

生物活性

ORM-10103 is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiac arrhythmias. The biological activity of this compound has been extensively studied, revealing its effects on ion currents, action potentials, and arrhythmogenic events.

This compound functions primarily as an inhibitor of the NCX, which plays a critical role in cardiac physiology by regulating calcium homeostasis. The compound has demonstrated submicromolar EC50 values against both forward and reverse NCX activities, indicating its potency in modulating calcium exchange in cardiac tissues .

Key Findings:

- Ion Current Modulation : this compound significantly reduces both inward and outward NCX currents without substantially affecting L-type calcium currents at concentrations up to 10 µM . This selectivity is crucial as it minimizes unwanted side effects associated with broader calcium channel inhibition.

- Action Potential Effects : The compound does not alter the maximum rate of depolarization (dV/dtmax) or the amplitude of slow response action potentials, suggesting a targeted effect on NCX without interfering with other ionic currents .

Table 1: Summary of this compound Effects on Ion Currents

| Parameter | Effect of this compound | Concentration (µM) |

|---|---|---|

| Inward NCX Current | Decreased | 3 - 10 |

| Outward NCX Current | Decreased | 3 - 10 |

| L-type Ca²⁺ Current | No significant change | Up to 10 |

| Rapid Delayed Rectifier K⁺ Current | Slightly diminished | 3 |

| Early Afterdepolarizations (EADs) | Significantly reduced | 3 - 10 |

| Delayed Afterdepolarizations (DADs) | Significantly reduced | 3 - 10 |

Case Studies

- Antiarrhythmic Properties : In studies involving canine ventricular myocytes, this compound effectively abolished pharmacologically induced EADs and DADs, implicating its role in preventing triggered arrhythmias . This suggests that this compound could be beneficial in clinical settings where arrhythmogenesis is a concern.

- Ischemia-Reperfusion Models : Research conducted on ischemia-reperfusion injury models indicated that this compound could prevent calcium overload during such events, thereby protecting cardiac myocytes from damage . The compound's ability to modulate NCX activity under stress conditions highlights its potential therapeutic utility.

- Electrophysiological Mapping : In experiments using optical mapping techniques, this compound was shown to effectively prevent arrhythmogenic events induced by elevated intracellular sodium levels, further supporting its antiarrhythmic potential .

属性

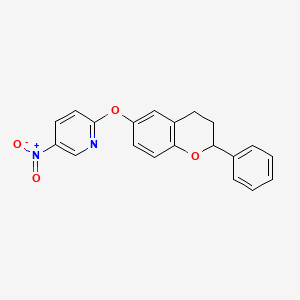

IUPAC Name |

5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZONLGPIHCCJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591873 | |

| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488847-28-5 | |

| Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 488847-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。